molecular formula C13H18N2O2S B14010823 Tert-butyl 3-(pyridin-2-ylthio)azetidine-1-carboxylate

Tert-butyl 3-(pyridin-2-ylthio)azetidine-1-carboxylate

Cat. No.: B14010823
M. Wt: 266.36 g/mol
InChI Key: AEQGVXDNVKETBF-UHFFFAOYSA-N
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Description

Tert-butyl 3-(pyridin-2-ylthio)azetidine-1-carboxylate is a chemical compound with the molecular formula C13H18N2O2S It is characterized by the presence of an azetidine ring, a pyridine ring, and a tert-butyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(pyridin-2-ylthio)azetidine-1-carboxylate typically involves the reaction of pyridine-2-thiol with tert-butyl 3-azetidine-1-carboxylate. One common method involves the use of lithium hexamethyldisilazide (LHMDS) as a base in a solvent such as dimethylformamide (DMF). The reaction is carried out at room temperature, followed by purification through flash chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, ensuring consistent quality, and implementing efficient purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(pyridin-2-ylthio)azetidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the pyridin-2-ylthio group can be oxidized to form sulfoxides or sulfones.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the azetidine ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under mild conditions.

Major Products Formed

    Oxidation: Oxidation of the sulfur atom can yield sulfoxides or sulfones.

    Substitution: Substitution reactions can lead to the formation of various derivatives depending on the nucleophile used.

Scientific Research Applications

Tert-butyl 3-(pyridin-2-ylthio)azetidine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 3-(pyridin-2-ylthio)azetidine-1-carboxylate involves its interaction with specific molecular targets. The pyridin-2-ylthio group can interact with enzymes or receptors, potentially inhibiting their activity. The azetidine ring may also play a role in binding to specific sites on proteins or other biomolecules, thereby modulating their function .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 3-(pyridin-3-yloxy)azetidine-1-carboxylate
  • Tert-butyl 3-(2-oxoethyl)azetidine-1-carboxylate
  • Tert-butyl 3-(piperazin-1-yl)azetidine-1-carboxylate

Uniqueness

Tert-butyl 3-(pyridin-2-ylthio)azetidine-1-carboxylate is unique due to the presence of the pyridin-2-ylthio group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other similar compounds that may have different substituents on the azetidine ring or variations in the ester group .

Properties

Molecular Formula

C13H18N2O2S

Molecular Weight

266.36 g/mol

IUPAC Name

tert-butyl 3-pyridin-2-ylsulfanylazetidine-1-carboxylate

InChI

InChI=1S/C13H18N2O2S/c1-13(2,3)17-12(16)15-8-10(9-15)18-11-6-4-5-7-14-11/h4-7,10H,8-9H2,1-3H3

InChI Key

AEQGVXDNVKETBF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)SC2=CC=CC=N2

Origin of Product

United States

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